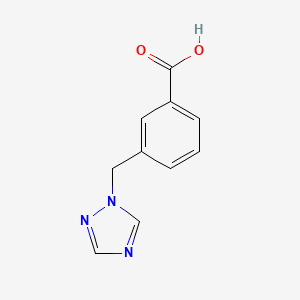

3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Beschreibung

Historical Development and Discovery in Heterocyclic Chemistry

The historical foundation of this compound traces back to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. This foundational discovery established the basis for an entire class of compounds that would eventually evolve to include sophisticated derivatives such as the triazol-1-ylmethyl benzoic acid structures. The development of triazole chemistry progressed gradually following Bladin's initial work, with significant acceleration occurring through the establishment of facile and convenient synthetic techniques alongside growing understanding of triazole interactions with biological systems.

The specific development of triazole-substituted benzoic acids emerged as part of the broader exploration of heterocyclic chemistry, which has been recognized as a separate field of organic chemistry with extensive historical precedent and future prospects. Life itself demonstrates fundamental dependence on heterocyclic compounds, including purine and pyrimidine bases that serve as building units of deoxyribonucleic acid and ribonucleic acid. This biological significance provided impetus for synthetic chemists to develop methodologies for creating diverse triazole-containing scaffolds, including those incorporating carboxylic acid functionalities.

The evolution from simple triazole rings to complex derivatives such as this compound represents decades of synthetic advancement and structural optimization. Modern synthetic approaches for triazole-containing compounds have incorporated innovative catalytic systems, including ionic liquid-promoted regioselective reactions that enable formation of trisubstituted triazoles with specific positional arrangements. These methodological advances have facilitated the preparation of increasingly sophisticated molecular architectures that combine multiple functional elements within single molecular frameworks.

| Historical Milestone | Year | Significance |

|---|---|---|

| Triazole nomenclature establishment | 1885 | Bladin's foundational work defining triazole ring systems |

| Antifungal azole discovery | 1944 | Recognition of biological activity in azole derivatives |

| Modern synthetic methods | 1990s-2000s | Development of regioselective triazole synthesis |

| Triazole-benzoic acid optimization | 2010s-present | Structural refinement for enhanced properties |

Significance in Triazole-Based Molecular Scaffolds

The significance of this compound within triazole-based molecular scaffolds stems from its unique structural features that combine multiple advantageous properties within a single molecular framework. Triazole heterocyclic structures possess inherent ability to form numerous weak non-bond interactions with receptors and enzymes in biological systems. This property establishes triazoles as key chromophores with immense medicinal value, attracting scientists across multiple disciplines including chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials sciences.

The 1,2,4-triazole isomer present in this compound demonstrates particular importance due to its chemical stability and biological activity profile. The parent 1H-1,2,4-triazole exists as a white powder solid with melting point 120-121°C and boiling point 260°C, exhibiting high solubility in water and organic solvents. The two tautomers (1H- and 4H-) of 1,2,4-triazoles exist in rapid equilibrium, with the 1H-1,2,4-triazole form demonstrating greater stability. Chemically, 1H-1,2,4-triazole exhibits both electrophilic and nucleophilic substitution reactions, with electrophilic substitution occurring exclusively at nitrogen atoms due to high electron density.

Recent research has demonstrated the utility of 1,2,4-triazole groups as bioisosteric replacements for amide functionalities in medicinal chemistry applications. Crystallographic evidence has shown that 1,2,4-triazole can effectively replace amide groups in forming key hydrogen bonds with target proteins, specifically demonstrating hydrogen bonding interactions with lysine residues and water molecules in protein binding pockets. This isosteric replacement strategy improves both potency and metabolic stability of bioactive compounds, though sometimes at the cost of reduced solubility.

The molecular scaffold of this compound incorporates several design elements that enhance its potential utility. The methylene linker provides conformational flexibility while maintaining appropriate spatial relationships between the triazole ring and benzoic acid moiety. The carboxylic acid functionality offers multiple synthetic handles for further derivatization and contributes to molecular recognition through hydrogen bonding capabilities.

Position within Triazole-Substituted Benzoic Acid Classification

The classification of this compound within the broader family of triazole-substituted benzoic acids requires consideration of structural variations, substitution patterns, and functional group arrangements. This compound represents one member of a systematic series that includes positional isomers and structural analogs with varying linkage patterns between triazole and benzoic acid components.

The systematic examination of triazole-benzoic acid derivatives reveals distinct structural categories based on connection modalities. Direct attachment compounds, such as 3-(1H-1,2,4-triazol-1-yl)benzoic acid (Chemical Abstracts Service number 167626-64-4), feature the triazole ring connected directly to the benzene ring without intervening atoms. These direct-attachment derivatives demonstrate molecular formula C₉H₇N₃O₂ and molecular weight 189.17 grams per mole. In contrast, methylene-bridged compounds like this compound incorporate a carbon atom linker, resulting in increased molecular flexibility and different spatial arrangements.

Positional isomerism within the triazole-substituted benzoic acid family encompasses ortho, meta, and para substitution patterns. The meta-substituted compound this compound can be compared with its positional isomers including 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid (Chemical Abstracts Service number 876718-01-3) and 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid (Chemical Abstracts Service number 160388-54-5). Each positional isomer demonstrates identical molecular formula and weight but exhibits different physical properties and potential biological activities due to altered spatial arrangements.

| Compound Class | Substitution Pattern | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|---|

| Direct attachment | 3-(1H-1,2,4-triazol-1-yl)benzoic acid | C₉H₇N₃O₂ | 189.17 | 167626-64-4 |

| Methylene-bridged ortho | 2-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | C₁₀H₉N₃O₂ | 203.2 | 876718-01-3 |

| Methylene-bridged meta | This compound | C₁₀H₉N₃O₂ | 203.2 | 857284-23-2 |

| Methylene-bridged para | 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | C₁₀H₉N₃O₂ | 203.2 | 160388-54-5 |

The classification system extends beyond simple positional considerations to encompass triazole ring variations. While this compound contains the 1,2,4-triazole isomer, related compounds incorporate alternative triazole arrangements. The compound 4-(1H-1,2,3-triazol-1-yl)benzoic acid exemplifies the incorporation of 1,2,3-triazole rings, demonstrating how ring nitrogen positioning influences overall molecular properties. These structural variations provide systematic frameworks for understanding structure-activity relationships within the triazole-benzoic acid chemical space.

Additional structural complexity arises from substituent modifications on either the triazole ring or benzoic acid moiety. Compounds such as 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid incorporate amino substitution on the triazole ring, resulting in altered electronic properties and potential biological activities. Such derivatives demonstrate how the basic triazole-benzoic acid scaffold serves as a platform for systematic structural modification and property optimization.

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJPFLBFQZEFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390253 | |

| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857284-23-2 | |

| Record name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid typically involves the reaction of 1H-1,2,4-triazole with benzyl chloride under basic conditions to form the intermediate 1-(chloromethyl)-1H-1,2,4-triazole. This intermediate is then reacted with benzoic acid in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the benzoic acid moiety.

Substitution: Substituted benzoic acid derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid and its derivatives as anticancer agents. A series of benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compounds exhibited significant inhibitory activities with IC50 values ranging from 15.6 to 23.9 µM, outperforming the reference drug doxorubicin in some cases . Notably, specific compounds demonstrated selective toxicity towards cancer cells while showing minimal effects on normal cells, indicating their potential for further development as targeted therapies.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis in cancer cells. Compounds such as 2 and 14 were shown to inhibit the proliferation of MCF-7 cells effectively through apoptosis pathways . The structure-activity relationship (SAR) studies indicated that modifications to the triazole and benzoic acid moieties could enhance anticancer activity, making these hybrids a promising platform for drug development.

Antioxidant Properties

Antioxidant Activity

In addition to anticancer properties, this compound derivatives have been evaluated for their antioxidant activity. A study assessed several triazole benzoic acid hybrids using DPPH and ABTS assays, revealing significant scavenging activities. For instance, one compound exhibited an antioxidant effect comparable to standard antioxidants at a concentration of 100 µg/mL . These findings suggest that triazole benzoic acids could be utilized in formulations aimed at reducing oxidative stress-related damage.

Coordination Chemistry

Metal Complexes

The coordination chemistry of this compound has also been explored. For example, its interaction with zinc(II) ions has led to the formation of novel two-dimensional frameworks with potential applications in gas storage and catalysis. Such metal-organic frameworks (MOFs) exhibit unique structural properties that can be tailored for specific applications . The synthesis of these complexes involves the self-association of metal ions with the triazole-containing ligand, resulting in stable structures with significant porosity.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in this interaction due to its ability to form hydrogen bonds and coordinate with metal ions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Positional Isomers

- 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: The positional isomer with the triazole at the 4-position exhibits distinct binding behavior. In CYP199A4 enzyme studies, it showed a lower binding constant (0.3 μM⁻¹) compared to the imidazole analogue (0.6 μM⁻¹), attributed to non-planar triazole orientation and weaker hydrogen bonding .

Triazole Variants

- 1H-1,2,3-Triazole Derivatives: Compounds like benzyl-1H-1,2,3-triazole-4-yl methanol show corrosion inhibition efficiencies up to 96% in acidic environments, leveraging nitrogen-rich triazole rings for metal surface adsorption . Key Difference: 1,2,4-Triazole derivatives (e.g., 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid) are less planar, reducing steric hindrance in enzyme binding .

Anticancer Activity

- 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids: Hybrids with substituents like benzothiazole or pyridine demonstrated IC50 values of 15.6–23.9 µM against MCF-7 and HCT-116 cancer cells, comparable to doxorubicin .

Enzyme Inhibition

- Carbonic Anhydrase-II (CA-II) Inhibitors :

- 1,2,3-Triazole derivatives synthesized via click chemistry showed CA-II inhibition, with docking studies highlighting triazole interactions at the enzyme active site .

- Key Difference : 1,2,4-Triazole derivatives like this compound may exhibit different binding modes due to altered nitrogen atom positions .

Coordination Chemistry

Metal-Organic Frameworks (MOFs)

- Coordination Polymers with Bis-Triazole Ligands: CPs using ligands like 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene formed 3D networks with Co, Zn, and Cd, showing luminescence and gas adsorption properties . Key Difference: The benzoic acid group in this compound enables stronger metal coordination (via carboxylate) compared to non-carboxylate triazole ligands .

Physicochemical Properties

Biologische Aktivität

3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its potential as an enzyme inhibitor, anticancer agent, and antimicrobial compound, supported by various studies and experimental data.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to form hydrogen bonds and coordinate with metal ions. This structural characteristic plays a crucial role in its biological interactions.

1. Anticancer Activity

Several studies have evaluated the anticancer properties of triazole derivatives. Notably, a series of compounds incorporating the 1,2,4-triazole moiety have shown promising results against various cancer cell lines:

- Cytotoxicity : In vitro studies indicated that certain hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibited potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for these compounds ranged from 15.6 to 23.9 µM , which is comparable to the reference drug doxorubicin (IC50 values of 19.7 and 22.6 µM ) .

- Mechanism of Action : Compounds like 2 and 14 were found to induce apoptosis in MCF-7 cells, suggesting that they may act through mechanisms that promote programmed cell death .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2 | 15.6 | MCF-7 |

| 14 | 22.0 | MCF-7 |

| Doxorubicin | 19.7 | MCF-7 |

2. Antimicrobial Activity

The potential antimicrobial effects of triazole derivatives have also been investigated:

- Antibacterial Properties : Research indicates that triazole-based compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated high binding affinities in molecular docking studies against bacterial enzymes .

- Antifungal Effects : One study reported that derivatives of this compound exhibited effective antifungal activity against various fungi strains including Candida albicans .

| Microorganism | Activity |

|---|---|

| E. coli | High |

| Staphylococcus aureus | Moderate |

| Candida albicans | Effective |

3. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor:

- Mechanism of Action : It is believed that this compound interacts with specific enzymes by binding to their active sites, thereby inhibiting their activity . This action is particularly relevant in the context of therapeutic applications where enzyme modulation is desired.

Case Studies and Research Findings

Several studies highlight the biological activity of triazole derivatives:

- Study on Antioxidant Activity : A recent investigation assessed the antioxidant capabilities of various triazole compounds using DPPH and ABTS assays. Some compounds exhibited significant scavenging activity comparable to standard antioxidants .

- In Vivo Studies : Research exploring the effects on inflammatory conditions showed that certain triazole derivatives could modulate immune responses by altering CD4+ T-cell populations in mouse models .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, triazole derivatives are often prepared by reacting 1H-1,2,4-triazole with halogenated benzoic acid precursors under alkaline conditions. Optimization includes temperature control (e.g., 80–110°C), solvent selection (e.g., DMF or chlorobenzene), and catalysts like NaOH to enhance yield . Purification typically involves recrystallization or column chromatography, with melting point (262–268°C) and HPLC used for validation .

Q. How is the compound characterized structurally, and what techniques ensure purity?

- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C) and FTIR to identify the triazole ring (C=N stretching at ~1600 cm⁻¹) and carboxylic acid group (O-H stretch at ~2500–3300 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight. Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phase) and melting point analysis .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a precursor for bioactive hybrids, such as dopamine D3 receptor agonists (via carboxylate coupling) and anticancer agents. For example, hybrids with appended pharmacophores (e.g., aryl groups) are synthesized via amide bond formation, followed by in vitro cytotoxicity screening (e.g., MTT assays on MCF-7 cells) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or linker length) impact biological activity?

- Methodological Answer : Substituent positioning on the triazole or benzoic acid moiety critically affects target binding. For instance, 4-substituted analogs show higher anticancer activity (IC₅₀ ~15 µM) due to improved hydrophobic interactions with kinase domains. Computational docking (AutoDock Vina) and 2D-QSAR models (using descriptors like logP and polar surface area) guide rational design .

Q. What strategies resolve contradictions in crystallographic data for triazole-containing compounds?

- Methodological Answer : Discrepancies in crystal packing (e.g., hydrogen-bonding networks) are resolved using SHELX software for refinement. High-resolution X-ray data (≤1.0 Å) and TWIN commands in SHELXL address twinning issues. Validation tools like PLATON ensure structural accuracy .

Q. How is the compound integrated into coordination polymers, and what functionalities emerge?

- Methodological Answer : As a linker in porous coordination polymers, its carboxylate group binds metal nodes (e.g., Zn²⁺), while the triazole participates in π-π stacking. Gas adsorption studies (e.g., CO₂ at 273 K) and DFT simulations (B3LYP/6-31G*) reveal enhanced selectivity for small molecules, useful in catalysis or gas storage .

Q. What analytical methods detect and quantify impurities (e.g., isomers) in synthesized batches?

- Methodological Answer : LC-MS/MS with a C18 column and 0.1% formic acid mobile phase identifies isomers like the 1,3-isomer of deferasirox. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) ensures <0.1% impurity thresholds for pharmaceutical compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.